molecular formula C9H20N2 B013002 Dimethyl-(2-piperidin-4-yl-ethyl)-amine CAS No. 102308-48-5

Dimethyl-(2-piperidin-4-yl-ethyl)-amine

Cat. No. B013002
M. Wt: 156.27 g/mol
InChI Key: RSFAUZNVDWGQBZ-UHFFFAOYSA-N
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Description

Dimethyl-(2-piperidin-4-yl-ethyl)-amine belongs to the class of organic compounds known as piperidines, a group characterized by a six-membered ring containing one nitrogen atom. It's involved in various chemical reactions and possesses unique physical and chemical properties.

Synthesis Analysis

The synthesis of related piperidinyl compounds involves modified Mannich condensation and other advanced synthetic methodologies. For instance, a novel molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was synthesized using a modified Mannich condensation process, highlighting the flexibility and adaptability of piperidine synthesis techniques (J. Dineshkumar & P. Parthiban, 2022).

Molecular Structure Analysis

Molecular structure investigations of piperidine derivatives reveal significant insights into their conformation and electronic properties. For example, s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were studied, showing the importance of intermolecular interactions in determining molecular packing (Ihab Shawish et al., 2021).

Chemical Reactions and Properties

Piperidine compounds engage in a variety of chemical reactions, offering diverse chemical properties. One study demonstrated the use of piperazine and piperidine moieties to achieve structural diversity in metal complexes, emphasizing the role of nitrogen in coordination (Suranjana Purkait et al., 2017).

Physical Properties Analysis

The physical properties of piperidine derivatives can vary significantly, often influenced by the structural elements present. For instance, the synthesis and study of cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing a cycloalkane or piperidine fragment highlighted the impact of molecular structure on spectroscopic properties (Zh. A. Krasnaya et al., 2009).

Chemical Properties Analysis

The chemical properties of piperidine derivatives are characterized by their reactivity and interaction with other molecules. Studies have shown that these compounds can undergo various chemical reactions, such as aminolysis, demonstrating their versatile chemical behavior (I. Um, Jeong-Yoon Han, & Y. Shin, 2009).

Safety And Hazards

  • Hazard Statements : Dimethyl-(2-piperidin-4-yl-ethyl)-amine is classified as hazardous. It can cause severe skin burns and eye damage (H314) and should be handled with caution .
  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

properties

IUPAC Name

N,N-dimethyl-2-piperidin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)8-5-9-3-6-10-7-4-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFAUZNVDWGQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362853
Record name N,N-Dimethyl-2-(piperidin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-(2-piperidin-4-yl-ethyl)-amine

CAS RN

102308-48-5
Record name N,N-Dimethyl-2-(piperidin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl[2-(piperidin-4-yl)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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